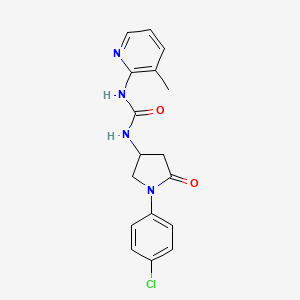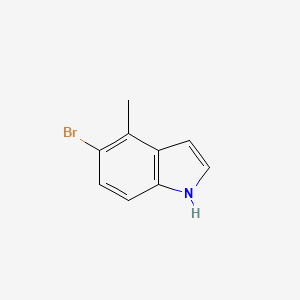![molecular formula C9H7BF3NO3 B2462401 [3-シアノ-4-(2,2,2-トリフルオロエトキシ)フェニル]ボロン酸 CAS No. 876918-84-2](/img/structure/B2462401.png)
[3-シアノ-4-(2,2,2-トリフルオロエトキシ)フェニル]ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” is a type of boronic acid. It has a molecular formula of C8H8BF3O3 . This compound is part of a class of organoboron compounds that are widely used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” includes a boron atom bonded to three oxygen atoms and a carbon atom, which is part of a phenyl ring. The phenyl ring is further substituted with a cyano group and a trifluoroethoxy group .Chemical Reactions Analysis
Boronic acids, including “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-”, are known for their role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely used in organic synthesis .科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦(SM)クロスカップリングで使用することができます。これは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です 。 この反応の成功は、非常に穏やかな反応条件と官能基許容性、比較的安定で、容易に調製され、一般的に環境に優しい有機ホウ素試薬の組み合わせによるものです .
ピペリジン系MCH R1アンタゴニストの合成
この化合物は、ピペリジン系MCH R1アンタゴニストの合成における中間体として使用することができます .
4-アリール-1,8-ナフチリジン-2(1H)-オンの調製
これは、鈴木カップリング反応において基質として使用でき、4-アリール-1,8-ナフチリジン-2(1H)-オンを調製することができます .
水系におけるパラジウム触媒鈴木・宮浦クロスカップリング
この化合物は、水系におけるパラジウム触媒鈴木・宮浦クロスカップリングにおける反応物として使用することができます .
ルテニウム触媒による非環状アミンのベンジル位sp3炭素へのアリールボロン酸の直接アリール化
これは、ルテニウム触媒による非環状アミンのベンジル位sp3炭素へのアリールボロン酸の直接アリール化にも使用できます .
ボロン酸誘導体の巨大ライブラリーの合成
この化合物は、複数の化学とビルディングブロックに基づくボロン酸誘導体の巨大ライブラリーの合成に使用できます .
可逆的共有結合阻害剤としての使用
この化合物を含むボロン酸は、可逆的共有結合阻害剤として研究されています .
有機合成および医薬品中間体としての使用
最後に、この化合物は有機合成中間体および医薬品中間体として使用でき、主に研究開発プロセスや化学生産プロセスで使用されます .
作用機序
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . In the case of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, it may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry.
Pharmacokinetics
Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent complexes with various biological targets .
Result of Action
The interaction of boronic acids with various biological targets can lead to changes in cellular function, which could potentially result in therapeutic effects .
Action Environment
The action of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with biological targets . Furthermore, the presence of other compounds can also influence the action of boronic acids.
将来の方向性
The future directions of research involving “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” and other boronic acids are likely to continue focusing on their use in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling . Additionally, the development of new synthesis methods and the exploration of new reactions involving boronic acids are potential areas of future research .
特性
IUPAC Name |
[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF3NO3/c11-9(12,13)5-17-8-2-1-7(10(15)16)3-6(8)4-14/h1-3,15-16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLGRFFKXGMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(F)(F)F)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2462320.png)
![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)

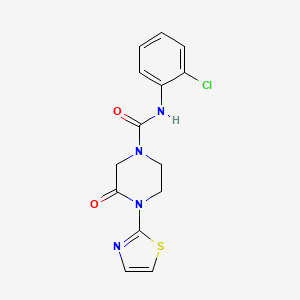
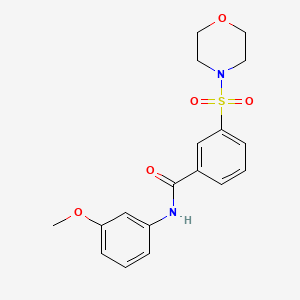

![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2462332.png)
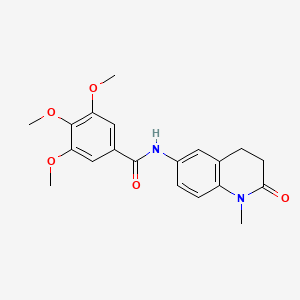
![2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462335.png)
